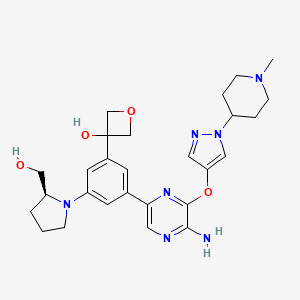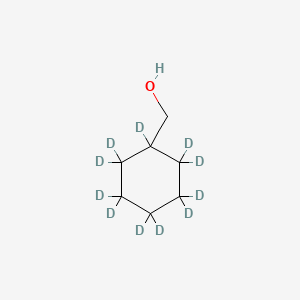
DNA gyrase B-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA gyrase B-IN-3 is a compound that functions as an inhibitor of DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase, such as this compound, are of significant interest due to their potential as antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of DNA gyrase inhibitors often includes steps such as amide bond formation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of high-pressure chromatography and other purification techniques to isolate the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
DNA gyrase B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific chemical transformation being performed. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
DNA gyrase B-IN-3 has a wide range of scientific research applications, including:
Mécanisme D'action
DNA gyrase B-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the GyrB subunit.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Coumermycin A1: A coumarin antibiotic that inhibits DNA gyrase by binding to the GyrB subunit.
Uniqueness
DNA gyrase B-IN-3 is unique in its specific binding affinity and inhibitory potency against the DNA gyrase enzyme. Unlike some other inhibitors, this compound may exhibit a different binding mode or interact with distinct amino acid residues within the enzyme, contributing to its effectiveness as an antibacterial agent .
Propriétés
Formule moléculaire |
C14H9Cl2N3O4S |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-4-9(15)10(16)11(17-4)12(21)19-14-18-6-3-7(20)5(13(22)23)2-8(6)24-14/h2-3,17,20H,1H3,(H,22,23)(H,18,19,21) |
Clé InChI |
SEAMOYQPPFJZJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)O)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
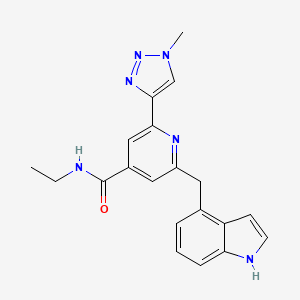
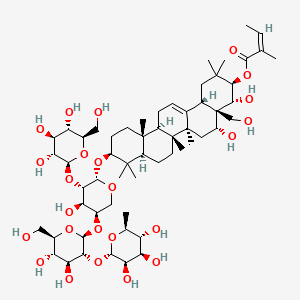
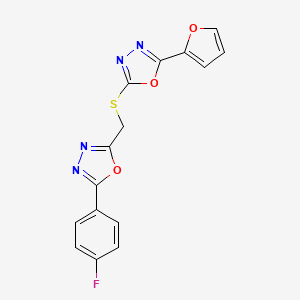
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

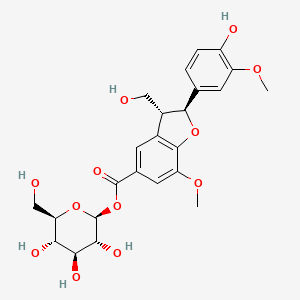
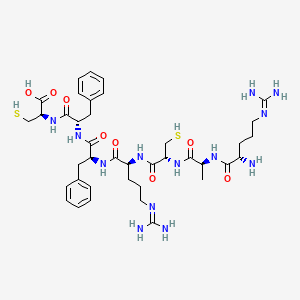
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
